3-Acetamidophenylboronic acid
Overview
Description
3-Acetamidophenylboronic acid: is an organic compound with the molecular formula C8H10BNO3 . It is a derivative of phenylboronic acid, where an acetamido group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
3-Acetamidophenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors . It primarily targets the NR2B subtype of NMDA receptors , which play a crucial role in synaptic plasticity and memory function.
Mode of Action
The compound interacts with its targets by participating in Suzuki-Miyaura coupling reactions . It also undergoes trifluoromethylation , which can enhance the compound’s interaction with its targets and induce changes in their function.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of NR2B subtype of NMDA receptor antagonists , which can have antidepressant activity. It also contributes to the synthesis of biphenylylmethylimidazole derivatives , which can act as 17,20-lyase inhibitors, and (indolyl)-3,5-substituted benzene analogs , which can have antimitotic and antitumor activity.
Pharmacokinetics
Its molecular weight of 17898 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific pathway and target. For example, when it acts as an NR2B subtype of NMDA receptor antagonist, it can potentially exert antidepressant effects . When involved in the synthesis of antimitotic and antitumor analogs, it can contribute to the inhibition of cell division and tumor growth .
Biochemical Analysis
Biochemical Properties
3-Acetamidophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation . Additionally, it has been used in the synthesis of inhibitors for the NR2B subtype of NMDA receptors, which are involved in neurological processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteases within cells, leading to alterations in protein degradation and processing. This can impact cell signaling pathways that rely on protease activity, such as those involved in apoptosis and inflammation . Furthermore, this compound can modulate gene expression by inhibiting proteasome activity, which is responsible for degrading ubiquitinated proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of serine proteases. This interaction inhibits the enzyme’s catalytic activity by blocking the access of substrates to the active site. Additionally, this compound can interact with other biomolecules, such as NMDA receptors, by binding to specific sites and modulating their activity . These interactions can lead to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting protease activity and modulating gene expression . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the overall metabolic flux within cells . Additionally, the compound can influence metabolite levels by modulating the activity of proteasomes and other protein-degrading complexes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and organelles involved in protein degradation, such as the proteasome. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its role in inhibiting protease activity and modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
3-Aminophenylboronic acid+Acetic anhydride→3-Acetamidophenylboronic acid+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Acetamidophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s stability and lipophilicity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Trifluoromethylation: Trifluoromethylating agents (e.g., CF3I), base (e.g., CsF), and solvent (e.g., DMF).
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Trifluoromethylated Phenylboronic Acids: Formed from trifluoromethylation reactions
Scientific Research Applications
Chemistry: 3-Acetamidophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of various inhibitors and pharmaceutical intermediates .
Biology and Medicine: This compound is involved in the synthesis of inhibitors for the NR2B subtype of NMDA receptors, which have potential antidepressant activity. It is also used in the development of antimitotic and antitumor agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science applications, such as the development of advanced polymers and coatings .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 4-Acetamidophenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison:
- 3-Aminophenylboronic acid: Lacks the acetamido group, making it more reactive in certain conditions but less selective.
- 4-Acetamidophenylboronic acid: The acetamido group is positioned differently, which can affect the compound’s reactivity and interaction with other molecules.
- 3-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetamido group, leading to different electronic properties and reactivity.
- 4-Carboxyphenylboronic acid: Contains a carboxyl group, which significantly alters its acidity and reactivity compared to 3-Acetamidophenylboronic acid .
Properties
IUPAC Name |
(3-acetamidophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074678 | |
Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-39-5 | |
Record name | Boronic acid, (3-(acetylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-acetamidophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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